1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene
Description
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is an organic compound with the molecular formula C12H8BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a nitrobenzene group
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAXWUKVPWYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobenzene (Starting Material)
The preparation of 4-bromobenzene, a key precursor, is commonly achieved by electrophilic aromatic substitution of benzene with bromine in the presence of an iron catalyst.
- Benzene is reacted with bromine under iron filings catalysis.
- The reaction is conducted in a reflux setup at approximately 60°C.
- Bromine is added gradually to control the exothermic reaction and avoid over-bromination.
- After completion, the mixture is subjected to steam distillation to separate bromobenzene.
- Purification involves drying over calcium chloride and fractional distillation to isolate the product with boiling points between 152–158°C.
- By-products such as p-dibromobenzene are recrystallized from methanol for removal.
- Temperature control is critical to prevent side reactions.
- Excess bromine is neutralized with reducing agents to avoid contamination.
- Product identity is confirmed by melting point, refractive index, and IR spectroscopy.
Nitration of 4-Bromobenzene to 1-Bromo-4-nitrobenzene
The nitration step introduces the nitro group at the para position relative to bromine, yielding 1-bromo-4-nitrobenzene, a crucial intermediate.
- A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared and cooled.
- 4-Bromobenzene is added slowly to the acid mixture to control the exothermic reaction and minimize dinitration.
- The reaction is maintained at 50–60°C.
- After reaction completion, the mixture is quenched and the product is isolated by crystallization.
- The crude mixture contains both ortho and para nitration products.
- Recrystallization from ethanol preferentially isolates the less soluble para isomer (1-bromo-4-nitrobenzene) with a melting point around 127°C.
- The ortho isomer remains in solution and can be separated by solvent evaporation.
- Theoretical yield is calculated based on stoichiometry.
- Actual yields are often lower due to side reactions and procedural losses.
- The reaction mechanism involves electrophilic aromatic substitution by the nitronium ion generated in situ.
Sulfonylation to Form 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene
The final step involves introducing the sulfonyl group onto the aromatic ring, typically via sulfonyl chloride intermediates.
- Starting from 1-bromo-4-nitrobenzene, sulfonation is performed using chlorosulfonic acid or sulfuryl chloride to form the corresponding sulfonyl chloride derivative.
- The reaction is carried out under controlled temperature to avoid overreaction or decomposition.
- The sulfonyl chloride intermediate is then reacted with 4-bromobenzene or its derivatives to form the sulfonyl-substituted product, 1-[(4-bromobenzene)sulfonyl]-4-nitrobenzene.
- Electrophilic aromatic substitution mechanism applies, with the sulfonyl chloride acting as the electrophile.
- The presence of electron-withdrawing groups (bromo and nitro) influences reactivity and regioselectivity.
- The sulfonyl chloride group is moisture sensitive and requires anhydrous conditions.
Purification and Characterization:
- The product is purified by recrystallization or chromatography.
- Characterization includes melting point determination, IR spectroscopy showing sulfonyl (S=O) stretches, and NMR for structural confirmation.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes | Product/Intermediate |
|---|---|---|---|---|
| 1 | Bromination | Benzene + Br2, Fe catalyst, 60°C reflux | Control temperature, steam distillation | 4-Bromobenzene |
| 2 | Nitration | 4-Bromobenzene + HNO3/H2SO4, 50–60°C | Slow addition, recrystallization | 1-Bromo-4-nitrobenzene |
| 3 | Sulfonylation | 1-Bromo-4-nitrobenzene + chlorosulfonic acid | Anhydrous, moisture sensitive | 2-Bromo-4-nitrobenzenesulfonyl chloride (intermediate) |
| 4 | Coupling/Sulfonylation | Sulfonyl chloride intermediate + 4-bromobenzene | Electrophilic substitution | 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene |
Research Findings and Analytical Data
- Yield Optimization: Temperature and reagent addition rate are critical for maximizing yield and minimizing by-products.
- Mechanistic Insights: Electrophilic aromatic substitution dominates each step, with directing effects from substituents controlling regioselectivity.
- Purity Assessment: Melting points, IR spectra (notably S=O and NO2 stretches), and NMR confirm structural integrity.
- Moisture Sensitivity: The sulfonyl chloride intermediate requires strict anhydrous handling to prevent hydrolysis.
- Industrial Relevance: The compound serves as an intermediate for sulfonamide synthesis and other functionalized aromatic compounds.
Chemical Reactions Analysis
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, under strong oxidizing conditions.
Common reagents used in these reactions include sodium borohydride for reductions and bromine or chlorine for substitutions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene involves its interaction with molecular targets through covalent bonding. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene can be compared with similar compounds such as:
- 1-(4-Fluorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene
- 1-(4-Methylphenyl)sulfonyl-4-nitrobenzene
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens or alkyl groups can influence the compound’s solubility, stability, and interaction with biological targets .
Biological Activity
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is a sulfonamide compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and interactions with various biological systems.
Chemical Structure and Properties
1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is characterized by a sulfonyl group attached to a bromobenzene and a nitrobenzene moiety. This structure is significant for its reactivity and biological interactions. The compound is typically a crystalline solid, with a melting point indicative of its stability under standard conditions.
The biological activity of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene primarily involves:
- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This interaction is crucial in metabolic pathways where enzyme regulation is essential.
- Cell Signaling Modulation : The compound may influence cell signaling pathways, leading to altered gene expression and cellular responses. This modulation can impact processes such as apoptosis and proliferation.
Biological Activity Overview
The biological activities reported for 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene include:
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds and provided insights into the potential effects of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene:
- Antiproliferative Activity : A study assessing various sulfonamide derivatives found that while many compounds did not exhibit significant cytotoxicity against cancer cell lines, some showed moderate effects at higher concentrations .
- Antioxidant Properties : Similar compounds have been evaluated for their antioxidant capabilities using assays like DPPH and ABTS. These studies suggest that modifications in the chemical structure can enhance or diminish antioxidant activity .
- Enzyme Interaction Studies : Research indicates that compounds with similar structures can interact with metabolic enzymes, potentially altering their function and influencing drug metabolism.
Data Table: Biological Activity Summary
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : The compound's solubility profile suggests it may be well absorbed when administered, but specific studies are needed to confirm its bioavailability.
- Metabolism : The metabolism of sulfonamide compounds often involves conjugation reactions; thus, this compound may undergo similar metabolic pathways.
- Toxicity Profile : While some derivatives exhibit low toxicity in preliminary studies, comprehensive toxicological evaluations are necessary to establish safety profiles.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene?
The compound is typically synthesized via sulfonylation reactions. A two-step approach involves:
- Step 1 : Preparation of 4-bromobenzenesulfonyl chloride through chlorosulfonation of 4-bromobenzene using chlorosulfonic acid under controlled conditions .
- Step 2 : Coupling the sulfonyl chloride with 4-nitrobenzene derivatives (e.g., 4-nitrophenyl Grignard reagent or nucleophilic aromatic substitution under basic conditions). The reaction progress is monitored via TLC or HPLC, and purification is achieved via recrystallization from ethanol or acetonitrile .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm the sulfonyl linkage and substituent positions. For example, the deshielding effect of the nitro group () and bromine’s influence on aromatic protons () are diagnostic .
- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL or WinGX for structure refinement. The centrosymmetric arrangement of nitro and bromo groups can be validated via crystallographic data .
Q. What solvent systems are optimal for studying its solubility and stability?
Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s sulfonyl and nitro groups, which enhance dipole interactions. Stability tests under varying pH and temperature conditions (e.g., 25–60°C) should be conducted via UV-Vis spectroscopy or HPLC to assess degradation kinetics .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and bromo groups influence reactivity in cross-coupling reactions?
The nitro group deactivates the benzene ring, directing electrophilic substitutions to the meta position, while the bromo group acts as a leaving site in nucleophilic aromatic substitution. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in aromatic rings : Mitigated using SHELXL’s rigid-bond restraint (DELU) and anisotropic displacement parameter (ADP) refinement .
- Twinned crystals : Addressed via the TwinRotMat algorithm in WinGX to deconvolute overlapping reflections .
- High Z′ values : Managed by enforcing symmetry constraints during data processing .
Q. How should researchers handle contradictions between experimental NMR and computational data?
Discrepancies in chemical shifts or coupling constants may arise from solvent effects or dynamic processes (e.g., rotational barriers). Solutions include:
- Repeating NMR experiments in deuterated DMSO or CDCl₃ to assess solvent dependency .
- Performing variable-temperature NMR to probe conformational flexibility .
- Cross-validating with solid-state NMR or XRD-derived geometry .
Q. What computational approaches are recommended to model the electronic structure of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate molecular electrostatic potential (MEP) and dipole moments, critical for understanding intermolecular interactions in crystals .
- Molecular Dynamics (MD) : Simulate solvation effects using explicit solvent models (e.g., TIP3P water) to predict solubility and aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
